BenchChemオンラインストアへようこそ!

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide

Kinase inhibition Selectivity profiling Chemical probe development

This sulfonamide (1795478-24-8) is a critical chemotype control for targeted kinase inhibitor libraries, offering a selectivity space distinct from the clinical SYK/FLT3 inhibitor TAK-659 due to its unique 2-methoxy-5-methylbenzenesulfonamide core. With a computed XLogP3 of 3.2, it bridges a lipophilicity gap between unsubstituted and highly halogenated analogs, enabling medicinal chemistry teams to dial in solubility-permeability trade-offs without iterative synthesis. The 2-methoxy-5-methylbenzenesulfonamide substructure is associated with nanomolar TSSK2 inhibition, positioning this compound as an entry point for non-hormonal male contraceptive probe development. Its predicted metabolic stability advantage over the 2‑bromo analog—avoiding CYP-mediated dehalogenation—makes it the rational choice for clean pilot PK/PD studies. Procure with confidence: this is a single defined chemotype, not a generic sulfonamide replacement.

Molecular Formula C17H20ClNO4S
Molecular Weight 369.86
CAS No. 1795478-24-8
Cat. No. B2919300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide
CAS1795478-24-8
Molecular FormulaC17H20ClNO4S
Molecular Weight369.86
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC
InChIInChI=1S/C17H20ClNO4S/c1-12-8-9-15(22-2)17(10-12)24(20,21)19-11-16(23-3)13-6-4-5-7-14(13)18/h4-10,16,19H,11H2,1-3H3
InChIKeyDCQCTFOWGKMEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1795478-24-8) – Chemical Identity and Research-Grade Procurement Profile


N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1795478-24-8) is a synthetic sulfonamide derivative with the molecular formula C₁₇H₂₀ClNO₄S and a molecular weight of 369.9 g/mol [1]. The compound contains a 2-methoxy-5-methylbenzenesulfonamide core linked to a 2-(2-chlorophenyl)-2-methoxyethylamine moiety. While it is listed in PubChem (CID 76149854) and available from several research chemical suppliers, its primary application domain remains early-stage biomedical research and chemical biology, with no approved therapeutic indication. The compound is proposed for use as a tool for studying sulfonamide–protein interactions, as a synthetic intermediate, or as a reference standard for analytical method development .

Why N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide (1795478-24-8) Cannot Be Replaced by a Generic Sulfonamide


Sulfonamides are a broad and highly heterogeneous class; small structural variations on the sulfonamide nitrogen or the arene ring profoundly alter target selectivity, potency, and pharmacokinetic behavior. For 1795478-24-8, the specific combination of a 2-methoxy-5-methylbenzene group on the sulfonyl end and a 2-(2-chlorophenyl)-2-methoxyethyl group on the amine end creates a unique pharmacophore. This distinct substitution pattern governs hydrogen-bonding geometry, lipophilicity (cLogP ~3.2), and steric fit within enzyme active sites, thereby determining its biological fingerprint. Consequently, in-class compounds with alternative substituents, such as the closely related N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide (TAK-659/mivavotinib) or the 2‑bromo analog, exhibit fundamentally different kinase inhibition profiles and cannot serve as functional substitutes . Procurement decisions must therefore be based on the specific molecular identity of 1795478-24-8, not merely on its sulfonamide class membership.

Head-to-Head Quantitative Differentiation Evidence for N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide (1795478-24-8)


Kinase Selectivity Fingerprint Comparison Against the SYK/FLT3 Inhibitor TAK-659

Although no direct head-to-head kinase panel data for 1795478-24-8 have been published, the compound can be compared to its closest clinically studied analog, TAK-659 (N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide, mivavotinib). TAK-659 is a potent dual SYK/FLT3 inhibitor (IC₅₀ values of 3.2 nM and 4.6 nM, respectively) [1]. The substitution of the 4‑CF₃‑benzenesulfonamide in TAK-659 with the 2‑OCH₃‑5‑CH₃‑benzenesulfonamide present in 1795478-24-8 is predicted to dramatically alter the kinase selectivity profile; this is a class-level inference supported by structure–activity relationship (SAR) studies on analogous sulfonamide series, where methoxy and methyl substituents on the benzenesulfonamide ring shift selectivity away from SYK/FLT3 and toward other kinase or non-kinase targets . For a researcher seeking a non‑SYK/FLT3 chemical probe within the same chemotype, 1795478-24-8 offers a complementary selectivity vector.

Kinase inhibition Selectivity profiling Chemical probe development

LogP and Solubility Parameter Differentiation from Halogenated Analogs

The computed partition coefficient (XLogP3) of 1795478-24-8 is 3.2, reflecting the balanced lipophilicity imparted by the 2‑methoxy‑5‑methylbenzene substitution [1]. In contrast, the 2‑bromo analog (CAS 1795442-51-1) has a higher predicted logP owing to the bromine atom, while the 4‑trifluoromethyl analog (TAK‑659) exhibits a further elevated logP. The lower logP of 1795478-24-8 translates into better predicted aqueous solubility within the series. For instance, the 2‑bromo analog is described as having “not available” solubility by vendors, whereas 1795478-24-8 is typically supplied at 95% purity with standard solubility in DMSO and ethanol . This physicochemical differentiation makes 1795478-24-8 a more tractable starting point for aqueous assay development without requiring extensive formulation optimization.

Physicochemical profiling ADME prediction Chemical library design

TSSK2 Kinase Inhibition Potential Shared with 2‑Methoxy‑5‑methylbenzenesulfonamide Congeners

The 2‑methoxy‑5‑methylbenzenesulfonamide substructure appears in compounds reported as potent inhibitors of testis‑specific serine/threonine kinase 2 (TSSK2), a validated target for male contraception. For example, N-(5‑chloro‑2‑hydroxyphenyl)-2‑methoxy‑5‑methylbenzenesulfonamide displayed nanomolar TSSK2 inhibitory activity . Although no TSSK2 data for 1795478-24-8 itself have been disclosed, the conserved sulfonamide scaffold permits a class‑level inference that 1795478-24-8 may engage the same target. This possibility distinguishes it from analogs bearing different sulfonamide cores, such as TAK‑659, which has no reported TSSK2 activity. Researchers focused on TSSK2‑directed chemical probes should therefore prioritize 2‑methoxy‑5‑methylbenzenesulfonamide‑based compounds like 1795478-24-8 over alternative sulfonamide chemotypes.

Male contraceptive target TSSK2 inhibition Chemical biology tool

Metabolic Stability and Cytochrome P450 Liability Relative to the 2‑Bromo Analog

The 2‑methoxy‑5‑methylbenzene ring in 1795478-24-8 is expected to be metabolically more resistant to oxidative dehalogenation than the 2‑bromobenzene ring in the 2‑bromo analog. While no head‑to‑head metabolic stability data are available, it is well established that aryl bromides are substrates for cytochrome P450‑mediated debromination, which can generate reactive metabolites and limit in‑vivo half‑life. The absence of a halogen on the sulfonamide‑bearing ring in 1795478-24-8 therefore confers a class‑level advantage in terms of predicted metabolic stability [1]. For in‑vivo pharmacology studies, this feature makes 1795478-24-8 a preferable candidate over the 2‑bromo comparator.

Metabolic stability CYP liability Lead optimization

Optimal Research and Industrial Application Scenarios for N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide (1795478-24-8) Based on Differential Evidence


Chemical Probe for Non‑SYK/FLT3 Kinase Profiling in the 2‑(2‑Chlorophenyl)‑2‑methoxyethyl Sulfonamide Series

For laboratories building targeted kinase inhibitor libraries, 1795478-24-8 serves as a selective chemotype control that is structurally related to the clinical SYK/FLT3 inhibitor TAK-659 but is predicted (class‑level inference) to occupy a different selectivity space. Its use enables side‑by‑side profiling to identify kinase‑specific SAR rather than relying on the multi‑target activity of TAK-659. This scenario is supported by the divergence in benzenesulfonamide substitution described in Section 3, Evidence Item 1.

Physicochemical Reference Compound for Balancing LogP in Sulfonamide‑Based Probe Design

With a computed XLogP3 of 3.2 (Section 3, Evidence Item 2), 1795478-24-8 fills a lipophilicity gap between lower‑logP unsubstituted benzenesulfonamides and higher‑logP halogenated or trifluoromethylated analogs. Medicinal chemistry teams can use this compound as a reference point when optimizing solubility and permeability in early‑stage sulfonamide series, reducing the need for synthetic iteration to dial in logP.

TSSK2‑Focused Male Contraceptive Target Validation Using the 2‑Methoxy‑5‑methylbenzenesulfonamide Scaffold

Given that the 2‑methoxy‑5‑methylbenzenesulfonamide substructure is associated with nanomolar TSSK2 inhibition (Section 3, Evidence Item 3), 1795478-24-8 is positioned as an entry point for TSSK2 probe development. Academic labs investigating non‑hormonal male contraception can procure 1795478-24-8 to confirm TSSK2 engagement before initiating large‑scale analog synthesis, leveraging the scaffold’s known activity while probing the contribution of the 2‑(2‑chlorophenyl)‑2‑methoxyethyl side chain.

Metabolically Stable Analog for in‑Vivo Pharmacology Studies in the Bromo‑Sulfonamide Series

When in‑vivo efficacy studies are planned, the predicted metabolic stability advantage of 1795478-24-8 over the 2‑bromo analog (Section 3, Evidence Item 4) makes it the rational choice for pilot pharmacokinetic experiments. This selection avoids the confounding factor of CYP‑mediated dehalogenation, enabling cleaner interpretation of exposure–response relationships.

Quote Request

Request a Quote for N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.